molecular formula C8H14O5S B3068605 2,5-dimethylbenzenesulfonic Acid Dihydrate CAS No. 66905-17-7

2,5-dimethylbenzenesulfonic Acid Dihydrate

Cat. No. B3068605
CAS RN: 66905-17-7
M. Wt: 222.26 g/mol
InChI Key: JTZNHHUWLGOSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylbenzenesulfonic acid dihydrate is a chemical compound used as a reagent for serum cholesterol determination . It is obtained by sulfonating p-xylene with 93% sulfuric acid and removing the water by distillation .


Synthesis Analysis

The synthesis of this compound involves the sulfonation of p-xylene using 93% sulfuric acid. The water is then removed by distillation .


Molecular Structure Analysis

The molecular formula of this compound is C8H10O3S . The structure can be represented by the SMILES notation: CC1=CC=C©C(=C1)S(O)(=O)=O .


Physical And Chemical Properties Analysis

This compound appears as white adhering crystals . It has a melting point of 82-86°C . It is soluble in water .

Scientific Research Applications

Hydrolysis and Kinetic Mechanisms

2,5-dimethylbenzenesulfonic acid dihydrate plays a crucial role in the hydrolysis process and kinetic studies. The kinetics and mechanism of hydrolysis of this compound, particularly in hydrochloric acid solutions, have been a subject of research, shedding light on the rate of hydrolysis proportional to the concentration of sulfonic acid and the pathways through which hydrolysis of arenesulfonic acid occurs (Smirnov & Vinnik, 1993).

Catalyst Development

In the field of catalysis, this compound is utilized for developing novel catalysts. Studies have shown its application in forming stable monomeric tin complexes that exhibit excellent catalytic performance, such as acylation of alcohols and phenols (Chandrasekhar et al., 2002). Moreover, its role in the synthesis of coordination polymers with potential applications in catalysis has been explored, like the case of phenylbismuth bis(2,5-dimethylbenzenesulfonic acid) (Sharutin & Sharutina, 2014).

Safety and Hazards

2,5-Dimethylbenzenesulfonic acid dihydrate is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2,5-dimethylbenzenesulfonic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S.2H2O/c1-6-3-4-7(2)8(5-6)12(9,10)11;;/h3-5H,1-2H3,(H,9,10,11);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZNHHUWLGOSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052867
Record name 2,5-Dimethylbenzenesulfonic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66905-17-7
Record name 2,5-Dimethylbenzenesulfonic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Xylene-2-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethylbenzenesulfonic Acid Dihydrate
Reactant of Route 2
Reactant of Route 2
2,5-dimethylbenzenesulfonic Acid Dihydrate
Reactant of Route 3
Reactant of Route 3
2,5-dimethylbenzenesulfonic Acid Dihydrate
Reactant of Route 4
Reactant of Route 4
2,5-dimethylbenzenesulfonic Acid Dihydrate
Reactant of Route 5
2,5-dimethylbenzenesulfonic Acid Dihydrate
Reactant of Route 6
2,5-dimethylbenzenesulfonic Acid Dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.